Z-Phe-Arg-AMC vs. Z-Arg-Arg-AMC: Superior Cathepsin B Activity at Acidic pH
Direct head-to-head comparison at 40 μM substrate concentration demonstrates that Z-Phe-Arg-AMC supports robust cathepsin B activity at pH 4.6, whereas Z-Arg-Arg-AMC shows minimal activity under the same acidic conditions [1]. At pH 7.2, Z-Arg-Arg-AMC maintains cathepsin B activity, but the failure of Z-Arg-Arg-AMC at acidic pH limits its utility in lysosomal cathepsin B assays, where the enzyme's native compartment is acidic [2].
| Evidence Dimension | Cathepsin B specific activity at acidic vs. neutral pH |
|---|---|
| Target Compound Data | Z-Phe-Arg-AMC (40 μM): robust cathepsin B activity at both pH 4.6 and pH 7.2 |
| Comparator Or Baseline | Z-Arg-Arg-AMC (40 μM): robust cathepsin B activity at pH 7.2; minimal activity at pH 4.6 |
| Quantified Difference | Qualitative activity at pH 4.6: Z-Phe-Arg-AMC (robust) vs. Z-Arg-Arg-AMC (minimal) |
| Conditions | 40 μM substrate; pH 4.6 and pH 7.2; recombinant cathepsins B, L, K, S, V |
Why This Matters
Lysosomal cysteine protease assays require substrate activity at acidic pH (4.5-5.5); Z-Phe-Arg-AMC enables cathepsin B measurement in lysosomal-relevant conditions where Z-Arg-Arg-AMC fails.
- [1] Yoon, M.C.; Phan, V.; Podvin, S.; Mosier, C.; O'Donoghue, A.J.; Hook, V. Table 1: Z-Phe-Arg-AMC and Z-Arg-Arg-AMC Substrates of Cathepsin B Are Cleaved by Several Cysteine Cathepsins. Biochemistry 2023, 62, 2450-2466. View Source
- [2] Yoon, M.C.; Phan, V.; Podvin, S.; Mosier, C.; O'Donoghue, A.J.; Hook, V. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry 2023, 62, 2450-2466. View Source
